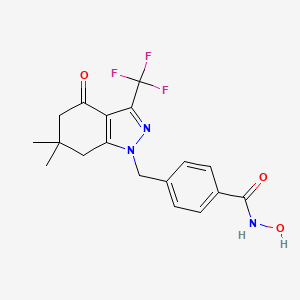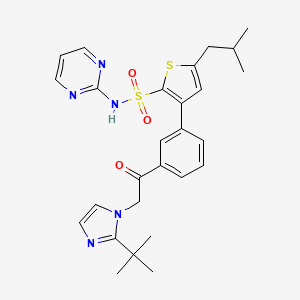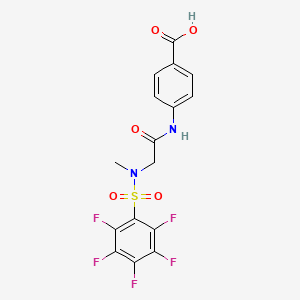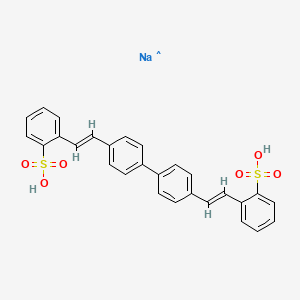
Disodium 44'-Bis(2-sulfonatostyryl)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is a synthetic organic compound with the molecular formula C28H20Na2O6S2. It is commonly used as a fluorescent whitening agent in various industries, including textiles, detergents, and paper. The compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness and brightness in materials.
准备方法
Synthetic Routes and Reaction Conditions
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Preparation of 4,4’-Dihydroxybiphenyl: This is achieved by the reaction of phenol with benzene in the presence of a catalyst such as aluminum chloride.
Sulfonation: The 4,4’-dihydroxybiphenyl is then sulfonated using sulfuric acid to introduce sulfonic acid groups.
Styrene Addition: The sulfonated biphenyl is reacted with styrene in the presence of a base such as sodium hydroxide to form the final product, Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl.
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is carried out in large reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted aromatic compounds.
科学研究应用
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in fluorescence microscopy and imaging techniques to study biological samples.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is widely used in the textile, detergent, and paper industries as a whitening agent.
作用机制
The mechanism of action of Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process, known as fluorescence, enhances the appearance of whiteness and brightness in materials. The molecular targets and pathways involved include the interaction of the compound with the fibers or surfaces of the materials, leading to the emission of blue light.
相似化合物的比较
Similar Compounds
Disodium 4,4’-Bis(2-sulfostyryl)biphenyl: Similar in structure but with different substituents.
Disodium 4,4’-Bis(2-sulfonatostyryl)stilbene: Another fluorescent whitening agent with a stilbene backbone.
Disodium 4,4’-Bis(2-sulfonatostyryl)benzene: A simpler compound with a benzene core.
Uniqueness
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is unique due to its high efficiency as a fluorescent whitening agent and its stability under various conditions. Its ability to enhance the appearance of whiteness and brightness in materials makes it a preferred choice in many industrial applications.
属性
分子式 |
C28H22NaO6S2 |
|---|---|
分子量 |
541.6 g/mol |
InChI |
InChI=1S/C28H22O6S2.Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;/h1-20H,(H,29,30,31)(H,32,33,34);/b19-13+,20-14+; |
InChI 键 |
IAIUHNSSYBWWRG-WKLZLTIDSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na] |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


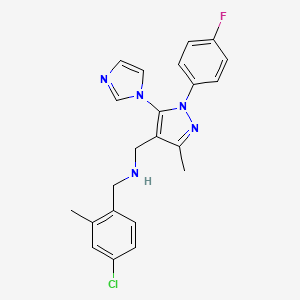


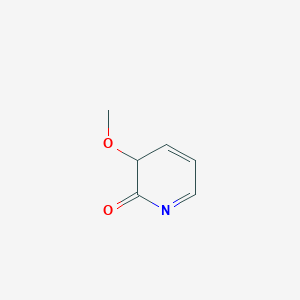

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
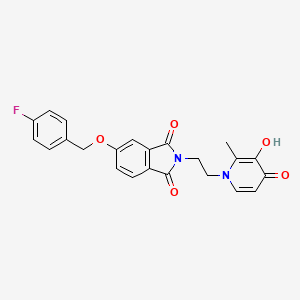

![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)

